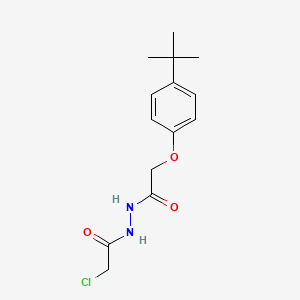
2-(4-(tert-butyl)phenoxy)-N'-(2-chloroacetyl)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(tert-butyl)phenoxy)-N’-(2-chloroacetyl)acetohydrazide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique chemical structure, which includes a tert-butyl group, a phenoxy group, and a chloroacetyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(tert-butyl)phenoxy)-N’-(2-chloroacetyl)acetohydrazide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of tert-butyl phenol: This step involves the alkylation of phenol with tert-butyl chloride in the presence of a base such as sodium hydroxide.
Synthesis of 4-(tert-butyl)phenoxyacetic acid: The tert-butyl phenol is then reacted with chloroacetic acid under basic conditions to form 4-(tert-butyl)phenoxyacetic acid.
Formation of 2-chloroacetyl hydrazide: This intermediate is synthesized by reacting chloroacetyl chloride with hydrazine hydrate.
Final coupling reaction: The 4-(tert-butyl)phenoxyacetic acid is coupled with 2-chloroacetyl hydrazide under acidic conditions to yield the final product, 2-(4-(tert-butyl)phenoxy)-N’-(2-chloroacetyl)acetohydrazide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-(tert-butyl)phenoxy)-N’-(2-chloroacetyl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloroacetyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted acetohydrazides.
Scientific Research Applications
2-(4-(tert-butyl)phenoxy)-N’-(2-chloroacetyl)acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-(tert-butyl)phenoxy)-N’-(2-chloroacetyl)acetohydrazide involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, contributing to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (4-(2-chloroacetyl)phenyl)carbamate
- tert-Butyl (2-chloroacetyl)carbamate
Uniqueness
2-(4-(tert-butyl)phenoxy)-N’-(2-chloroacetyl)acetohydrazide is unique due to its combination of functional groups, which confer distinct reactivity and potential applications. Compared to similar compounds, it offers a broader range of chemical reactions and biological activities, making it a valuable compound for research and development.
Properties
Molecular Formula |
C14H19ClN2O3 |
|---|---|
Molecular Weight |
298.76 g/mol |
IUPAC Name |
2-(4-tert-butylphenoxy)-N'-(2-chloroacetyl)acetohydrazide |
InChI |
InChI=1S/C14H19ClN2O3/c1-14(2,3)10-4-6-11(7-5-10)20-9-13(19)17-16-12(18)8-15/h4-7H,8-9H2,1-3H3,(H,16,18)(H,17,19) |
InChI Key |
YKZVLQRAQBCVAP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(=O)NNC(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















